

SKLB646: A Multi-Kinase Inhibitor Targeting the MAPK Signaling Pathway

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Compound of Interest

Compound Name: SKLB646
Cat. No.: B15612097

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Introduction

SKLB646 is a novel, orally available small molecule inhibitor targeting multiple kinases, including SRC, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), B-Raf, and C-Raf. [1][2] Its mechanism of action involves the direct inhibition of these kinases, leading to the blockade of key cellular signaling pathways implicated in cancer progression, most notably the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides a comprehensive overview of **SKLB646**, its role in the MAPK pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.

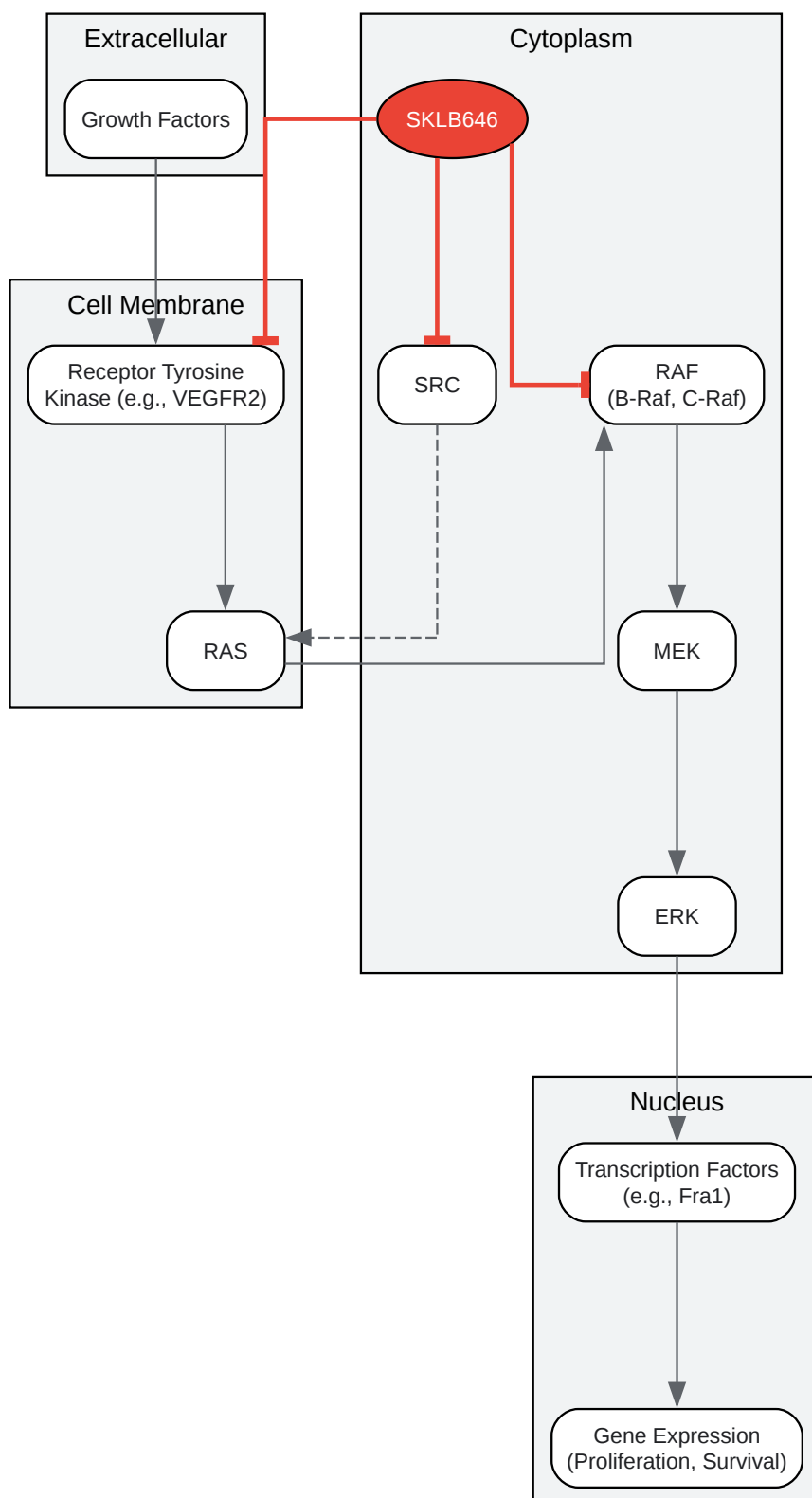
Mechanism of Action: Inhibition of the MAPK Signaling Pathway

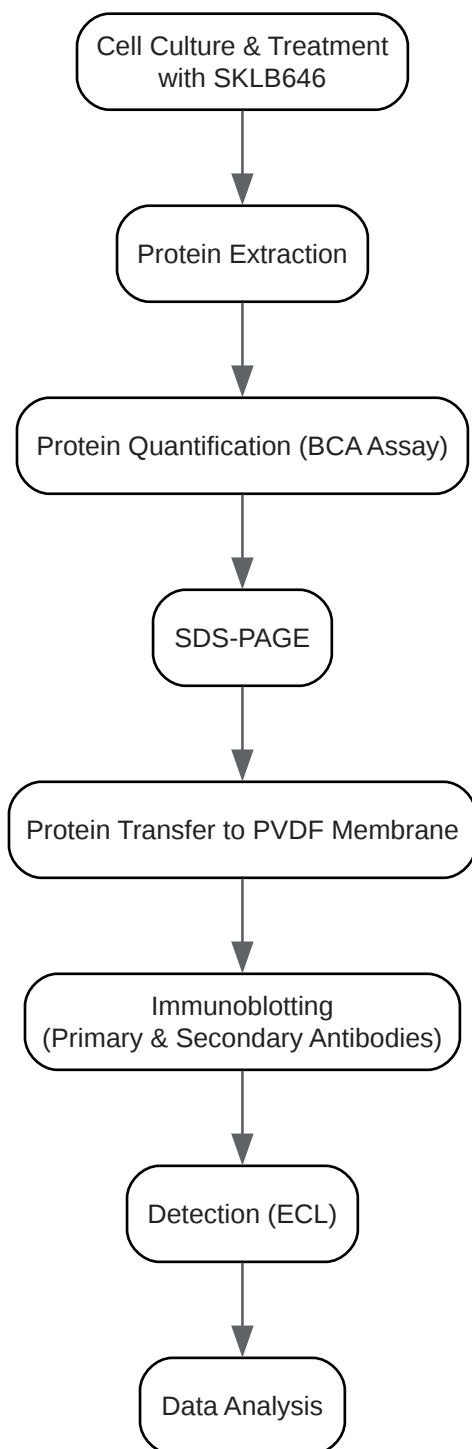
The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. **SKLB646** exerts its anti-cancer effects by targeting key components of this pathway.

SKLB646 directly inhibits the activity of B-Raf and C-Raf, two serine/threonine-protein kinases that are central to the MAPK cascade. By inhibiting Raf kinases, **SKLB646** effectively blocks

the downstream phosphorylation and activation of MEK and ERK, leading to the suppression of proliferative signals.[1]

Furthermore, **SKLB646** targets SRC, a non-receptor tyrosine kinase, and VEGFR2, a receptor tyrosine kinase. Inhibition of SRC signaling can disrupt downstream pathways, including the MAPK pathway.[3] By inhibiting VEGFR2, **SKLB646** also demonstrates anti-angiogenic properties, crucial for restricting tumor growth and metastasis.[1]





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References

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